molecular formula C18H15F2NOS B2506031 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide CAS No. 2034469-13-9

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide

Cat. No.: B2506031
CAS No.: 2034469-13-9
M. Wt: 331.38
InChI Key: IXXVWLIELBJPDS-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring, a propyl chain, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Attachment of the Propyl Chain: The propyl chain is introduced via an alkylation reaction, where the benzothiophene ring is treated with a propyl halide in the presence of a base.

    Formation of the Difluorobenzamide Moiety: The final step involves the reaction of the intermediate with 3,4-difluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The difluorobenzamide moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with hydrophobic pockets in proteins, while the difluorobenzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4-dichlorobenzamide
  • N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4-dibromobenzamide
  • N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4-dimethylbenzamide

Uniqueness

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide is unique due to the presence of fluorine atoms in the benzamide moiety. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This makes it distinct from its chloro, bromo, and methyl analogs, which may exhibit different reactivity and biological profiles.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NOS/c1-11(8-13-10-23-17-5-3-2-4-14(13)17)21-18(22)12-6-7-15(19)16(20)9-12/h2-7,9-11H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXVWLIELBJPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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